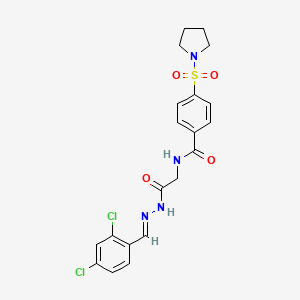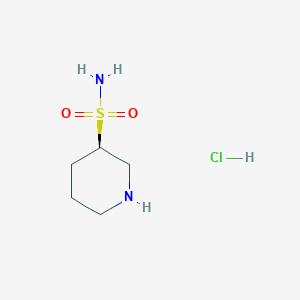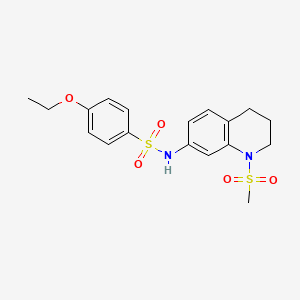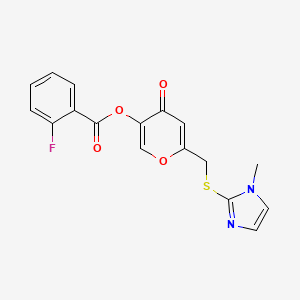![molecular formula C13H15F2NO B2491101 N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide CAS No. 2411279-62-2](/img/structure/B2491101.png)
N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide, commonly known as DFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPB is a synthetic compound that belongs to the class of enamide derivatives and has a molecular weight of 277.32 g/mol.
Mecanismo De Acción
The mechanism of action of DFPB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. DFPB has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which are known to play critical roles in cancer and inflammation.
Biochemical and Physiological Effects:
DFPB has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. DFPB has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFPB has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to modulate multiple signaling pathways simultaneously. However, DFPB also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on DFPB, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science. Additionally, further studies are needed to elucidate the mechanism of action of DFPB and to determine its potential side effects and toxicity in vivo.
Métodos De Síntesis
DFPB can be synthesized using various methods, including the reaction of 2,6-difluorobenzaldehyde with 4-aminobutan-2-one, followed by the reaction of the resulting product with prop-2-yn-1-amine. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis of DFPB is a multi-step process that requires careful optimization of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
DFPB has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, DFPB has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. DFPB has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In pharmacology, DFPB has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. DFPB has also been studied for its potential as a drug candidate for the treatment of obesity and metabolic disorders.
In materials science, DFPB has been investigated for its potential as a building block for the synthesis of novel materials, such as dendrimers and polymers.
Propiedades
IUPAC Name |
N-[4-(2,6-difluorophenyl)butan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c1-3-13(17)16-9(2)7-8-10-11(14)5-4-6-12(10)15/h3-6,9H,1,7-8H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWOHKUZXMHPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC=C1F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)
![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)

![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)



![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)

